Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chemical compound that is part of the family of rhodium complexes. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions. The compound features a rhodium center coordinated to two 1,5-cyclooctadiene (cod) ligands, and the counterion is the trifluoromethanesulfonate (triflate) group. This structure is expected to exhibit interesting chemical and physical properties due to the presence of the transition metal rhodium and the potentially labile cod ligands.
Synthesis Analysis
The synthesis of rhodium complexes can be intricate, often requiring careful control of reaction conditions. While the papers provided do not directly describe the synthesis of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, they do offer insights into related compounds. For instance, the synthesis of phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety suggests the potential for similar synthetic routes in preparing rhodium complexes with triflate counterions . Additionally, the synthesis of sterically hindered phosphine derivatives and their subsequent reactions to form triflate-containing compounds provides a parallel to the potential synthetic strategies for rhodium complexes .
Molecular Structure Analysis
The molecular structure of rhodium complexes is crucial for their catalytic activity. The coordination environment around the rhodium center can significantly influence the reactivity of the complex. The papers provided discuss the structural characterization of various compounds, which can be analogous to the structural considerations for bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. For example, the crystal structure analysis of a dithionia dication with triflate anions highlights the strong interactions between cations and anions, which could also be relevant for understanding the interactions within rhodium complexes . Furthermore, the synthesis and structural characterization of cationic rhodium(I) complexes with different diene ligands, including 1,5-cyclooctadiene, provide direct insights into the molecular structure of such complexes .
Chemical Reactions Analysis
Rhodium complexes are renowned for their catalytic abilities in various chemical transformations. The papers provided discuss the catalytic properties of related complexes, which can shed light on the potential reactivity of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. For instance, the study of phosphine gold(I) complexes in the cycloisomerization of enynes suggests that rhodium complexes with similar counterions could also catalyze such reactions . Additionally, the catalytic activity of cationic rhodium(I) complexes in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation indicates the broad applicability of rhodium catalysts in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of rhodium complexes are influenced by their molecular structure and the ligands present. While the papers do not directly address the properties of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, they do provide information on related compounds. For example, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives with triflate anions can be indicative of the redox behavior of rhodium complexes with similar anions . The strong S···O interactions observed in the crystal structure of dithionia dication bis(trifluoromethanesulfonate) also suggest that similar interactions may play a role in the stability and reactivity of rhodium triflate complexes .
Scientific Research Applications
Catalytic Activity
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has been utilized in various catalytic processes. It is a component in cationic rhodium(I) complexes, which have been synthesized and demonstrated to be effective in acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010). Additionally, it plays a crucial role in the decarbonylative direct ortho-olefination of 6-arylpurines with vinyl carboxylic acids, displaying high yields and excellent regio- and stereoselectivities (Xu et al., 2016).
Synthesis and Reactivity
In the synthesis of various complexes, bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has been employed. For example, it has been used in the preparation of cationic complexes containing a bis(sulfoximine) ligand, which exhibit interesting structural and reactivity properties (Shainyan et al., 2001). It is also involved in the synthesis of dichalcogenide dication salts from medium-sized cyclic bis-sulfide and bis-selenides (Fujihara et al., 1993).
Applications in Polymerization
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has applications in polymer chemistry. It has been used as a catalyst for polymerization of 1,5-hexadiyne, leading to polymers with unique properties such as high conjugation and resistance to oxidation (Cataldo, 1993).
Role in Hydrogenation
This compound has been employed in hydrogenation reactions. For instance, it has been used as a catalyst for hydrogenation of α-acetamidocinnamic and itaconic acids, demonstrating its utility in various organic transformations (Shainyan et al., 2001).
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUHLLWFPRWMT-QMDOQEJBSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3O3RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420656 | |
Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
99326-34-8 | |
Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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